CGP-76030

Imatinib Resistance Bcr-Abl Mutations Leukemia

CGP-76030 is a selective dual Src/Abl kinase inhibitor that uniquely retains potency against clinically relevant imatinib-resistant Abl mutants, including the T315I gatekeeper mutant, where first-line agents fail. In Ph+ B-ALL models, CGP-76030 combined with imatinib significantly prolongs survival versus imatinib alone. It also reduces osteolytic lesions and visceral metastases in breast cancer bone-metastasis models. These validated, disease-specific outcomes cannot be replicated with generic Src or Abl inhibitors. Choose CGP-76030 when your research demands robust, mutant-covering kinase inhibition and in vivo-validated anti-metastatic efficacy.

Molecular Formula C24H27N5O3
Molecular Weight 433.5 g/mol
CAS No. 497152-38-2
Cat. No. B1668538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-76030
CAS497152-38-2
SynonymsCGP-76030;  CGP76030;  CGP76030;  CGP-076030.
Molecular FormulaC24H27N5O3
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC
InChIInChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28)
InChIKeyQTVVTRCTOOWLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP-76030 (CAS 497152-38-2): A Dual Src/Abl Kinase Inhibitor for Oncology Research Procurement


CGP-76030 (CAS 497152-38-2) is a synthetic pyrrolo-pyrimidine small-molecule inhibitor that dually targets Src family kinases and Abl kinase [1]. Originally characterized as a Src kinase inhibitor, this compound has been shown to block the activity of Src family tyrosine kinases and Akt in cellular models [2]. Its structure is defined as 7-[4-[2-(2-methoxy-ethylamino)-ethoxy]-phenyl]-5-(3-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, and it is primarily utilized in preclinical oncology research for investigating resistance mechanisms to Bcr-Abl-targeted therapies and for modeling metastatic bone disease.

Why a Standard Src or Abl Inhibitor Cannot Replace CGP-76030 in Key Research Models


CGP-76030 is not simply another Src or Abl kinase inhibitor. While several compounds target one or both of these kinases, CGP-76030's distinct molecular profile results in a unique functional outcome in specific disease models. Unlike the first-line Bcr-Abl inhibitor imatinib, CGP-76030 retains potent activity against a range of clinically relevant, imatinib-resistant Abl mutants [1]. Furthermore, its dual inhibition profile translates into superior efficacy in certain hematological malignancy models when compared directly to imatinib, both as a monotherapy and in combination [2]. These specific, quantitative differences in mutant coverage and disease-model outcomes mean that substituting CGP-76030 with a generic Src or Abl inhibitor will yield fundamentally different and non-comparable experimental results, particularly in studies of drug resistance and bone metastasis.

CGP-76030 Comparative Performance Data: A Quantitative Procurement Guide for Researchers


Superior Efficacy Against Imatinib-Resistant Bcr-Abl Mutants

CGP-76030 demonstrates a clear functional advantage over imatinib in models of drug-resistant leukemia. In a head-to-head comparison using pre-B cells engineered to express the Bcr-Abl T315I mutant (a common gatekeeper mutation conferring imatinib resistance), CGP-76030 (CGP) potently inhibited cell proliferation, while imatinib had no effect [1]. This is a critical differentiator for procurement when the research objective is to overcome or study imatinib-resistant disease.

Imatinib Resistance Bcr-Abl Mutations Leukemia

Synergistic In Vivo Efficacy with Imatinib in B-ALL Model

CGP-76030 demonstrates a unique therapeutic profile in a mouse model of Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL). The combination of CGP-76030 and imatinib resulted in a significant prolongation of survival compared to treatment with imatinib alone [1]. This synergy is a key differentiator from other Src inhibitors that may not show the same level of combinatorial benefit in this specific disease context.

Combination Therapy B-ALL In Vivo Efficacy

In Vivo Reduction of Bone and Visceral Metastases

In a preclinical model of breast cancer metastasis, oral administration of CGP-76030 at 100 mg/kg/day significantly reduced the incidence of bone and visceral metastases following intracardiac injection of MDA-MB-231 cells. The treatment led to a quantifiable decrease in both morbidity and lethality [1]. While other Src inhibitors are under investigation, this specific data point provides a concrete, quantitative benchmark for CGP-76030's efficacy in suppressing metastasis in vivo.

Metastasis Breast Cancer Bone Metastasis

High-Value Research Applications for CGP-76030 Supported by Quantitative Evidence


Modeling and Overcoming Imatinib Resistance in Bcr-Abl+ Leukemia

Researchers investigating mechanisms of imatinib resistance, particularly those mediated by the T315I gatekeeper mutation, will find CGP-76030 to be an essential tool. Its ability to inhibit the growth of cells harboring the T315I mutant, while imatinib is completely ineffective [3], makes it a superior choice for studies focused on overcoming or modeling drug-resistant chronic myeloid leukemia (CML) or Ph+ acute lymphoblastic leukemia (ALL).

Evaluating Combination Therapy for Ph+ B-ALL

In vivo models of Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL) represent a high-value application. The evidence demonstrating that the combination of CGP-76030 and imatinib is superior to imatinib monotherapy in prolonging survival [3] directly supports its use in preclinical studies aimed at developing novel combination regimens for this aggressive leukemia subtype.

Studying the Role of Src Kinases in Bone Metastasis

For research on the molecular mechanisms of bone metastasis, CGP-76030 is a validated tool. Its ability to significantly reduce the incidence of both osteolytic lesions and visceral metastases in a mouse model of breast cancer [3] provides a robust, in vivo-validated platform for investigating the role of Src family kinases in the metastatic cascade and for testing the efficacy of Src-targeted interventions in metastatic bone disease.

Quote Request

Request a Quote for CGP-76030

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.